molecular formula C8H23N5<br>(NH2CH2CH2NHCH2CH2)2NH<br>C8H23N5 B085490 Tetraethylenepentamine CAS No. 112-57-2

Tetraethylenepentamine

Cat. No.: B085490
CAS No.: 112-57-2
M. Wt: 189.3 g/mol
InChI Key: FAGUFWYHJQFNRV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tetraethylenepentamine (TEPA) is an organic compound that belongs to the class of chemicals known as ethyleneamines . It is primarily used as a curing agent or hardener in epoxy chemistry . It can also be used as a copper-chelating agent .

Mode of Action

TEPA’s mode of action is primarily through its interaction with its targets in epoxy chemistry. It can be used on its own or reacted with tall oil fatty acid (TOFA) and its dimer to make an amidoamine . This amidoamine is then used as the curing agent for epoxy resin systems . As a copper-chelating agent, TEPA binds to copper ions, promoting their excretion .

Biochemical Pathways

It is known that tepa plays a crucial role in the curing process of epoxy resins . In the context of copper chelation, TEPA may influence pathways related to copper homeostasis .

Result of Action

The primary result of TEPA’s action is the curing of epoxy resins, leading to hardened, durable materials with various industrial applications . In the context of copper chelation, TEPA can help manage conditions related to copper accumulation, such as Wilson’s disease .

Action Environment

The efficacy and stability of TEPA can be influenced by various environmental factors. For instance, in industrial applications, factors such as temperature, humidity, and the presence of other chemicals can affect the curing process of epoxy resins . In biological systems, factors such as pH and the presence of other ions can influence the chelation process .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetraethylenepentamine can be synthesized through a one-pot solvothermal method. This involves the reaction of ethylenediamine with acrylonitrile, followed by hydrogenation . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced by the reaction of ethylenediamine with ethylene dichloride, followed by amination . This method allows for the large-scale production of the compound, which is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Tetraethylenepentamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen for reduction, oxygen or peroxides for oxidation, and various halides for substitution reactions . The reactions typically occur under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include amine oxides, simpler amines, and substituted amines .

Properties

IUPAC Name

N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine
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InChI

InChI=1S/C8H23N5/c9-1-3-11-5-7-13-8-6-12-4-2-10/h11-13H,1-10H2
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InChI Key

FAGUFWYHJQFNRV-UHFFFAOYSA-N
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Canonical SMILES

C(CNCCNCCNCCN)N
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Molecular Formula

C8H23N5, Array
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DSSTOX Substance ID

DTXSID7026108
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Molecular Weight

189.30 g/mol
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Physical Description

Tetraethylenepentamine appears as a viscous liquid. Slightly less dense than water. Vapors heavier than air. Corrosive to the eyes, skin, mouth, throat and stomach. Vapors irritate the eyes and corrosive to the upper respiratory tract. Vapors may irritate the eyes. Flash point 325 °F., Liquid, Yellow viscous, hygroscopic liquid; [HSDB], COLOURLESS-TO-YELLOW HYGROSCOPIC VISCOUS LIQUID.
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Record name 1,2-Ethanediamine, N1-(2-aminoethyl)-N2-[2-[(2-aminoethyl)amino]ethyl]-
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Boiling Point

644 °F at 760 mmHg (NTP, 1992), 340.30 °C @ 760 MM HG, 320 - 340 °C
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Flash Point

325 °F (NTP, 1992), 163 °C, 325 °F (163 °C) (OPEN CUP), 163 °C o.c.
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Solubility

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), SOL IN MOST ORGANIC SOLVENTS & WATER, Solubility in water: miscible
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Density

0.998 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9980 @ 20 °C/20 °C, Bulk density 8.3 lb/gal, Relative density (water = 1): 0.99
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Vapor Density

6.53 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 6.53 (AIR= 1), Relative vapor density (air = 1): 6.5
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Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000008 [mmHg], Vapor pressure= <1 Torr @ 20 °C, Vapor pressure: > 0.01 mm Hg @ 20 °C, 8.0X10-7 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 1.3
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Color/Form

VISCOUS, HYGROSCOPIC LIQUID, Yellow liquid

CAS No.

112-57-2, 26913-06-4, 27233-92-7
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Melting Point

-40 °F (NTP, 1992), FP: -30 °C, -46 - -30 °C
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Synthesis routes and methods I

Procedure details

Employing the reaction equipment and general procedures described in Example I, a solution of 229.0 g. (3.75 moles) monoethanolamine and 225.0 g. (3.75 moles) ethylenediamine was admixed with 6.25 g. (0.054 mole; 2.3wt.% and 1.44 mole%, basis MEA) 85% phosphoric acid and heated at 250° C. under 225 - 225 psig pressure for 2.0 hours. Analysis of the reaction product by gas-liquid chromatography (GLC Area %) showed a total conversion of reactants of only 4.7% was obtained. The reaction products were 95.0 diethylenetriamine, 2.5 piperazine and 2.5 Area % N-(2-aminoethyl)-ethanolamine. No higher polyethylene polyamines, e.g., triethylenetetramine, tetraethylenepentamine, etc. were formed.
Quantity
3.75 mol
Type
reactant
Reaction Step One
Quantity
3.75 mol
Type
reactant
Reaction Step Two
Quantity
0.054 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
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Type
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Reaction Step Six

Synthesis routes and methods II

Procedure details

A reaction product of isostearic acid (ISA) and tetraethylene pentamine (TEPA; Union Carbides HP TEPA) was prepared by adding 450 grams of isostearic acid to a 500 ml round bottom 4-neck flask equipped with a reflux condenser, a stirring bar and a nitrogen bubbler in order to obtain a level sufficient to permit agitation and heat transfer. The flask contents were then heated to 110° C. and 189 grams (about 1 mole) of TEPA were added slowly with mixing. After all of the TEPA was added to the flask, an additional 450 grams of ISA were added with stirring at 110° C. (a total of about 3.125 moles of ISA were added). The batch temperature was then raised slowly to drive the condensation reaction. Water of condensation began to appear immediately and was removed through the flask overhead system with a nitrogen sparge. After most of this water was removed (approximately 160° C.), vacuum stripping was applied and the flask temperature was raised to 200° C. to drive the condensation to completion. The reaction was complete after about 5 hours with 3 moles of isostearic acid (ISA) reacting with 1 mole of tetraethylene pentamine (TEPA) to form ISA-TEPA. The resulting product is designated friction modifier-1 (FM-1).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step Two
Name
Quantity
189 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Four
Name
Quantity
450 g
Type
reactant
Reaction Step Five
Name
Quantity
3.125 mol
Type
reactant
Reaction Step Six
Quantity
3 mol
Type
reactant
Reaction Step Seven
Quantity
1 mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

N-octenyl succinimide of tetraethylene pentamine was prepared by placing one mole of the amine in a reaction flask fitted with an additional funnel containing one mole of n-octenyl succinic anhydride, a water collector, a stirring and heating means and a reflux condenser. While stirring the amine, the anhydride in the funnel was slowly added to the flask. Upon completion of the addition, the resulting reaction mixture was heated to about 142 degrees C. where water of reaction started to distill over. At about 130 degrees C., the resulting reaction product, viz., n-octenyl succinimide of tetraethylene pentamine, was a clear bright orange liquid. About one mole of water was collected in the collector signifying that the imide-forming reaction was complete. The flask and its contents were then cooled to about 80 degrees C. and sufficient isopropanol and distilled water were added to yield a solution which was: (i) 40 volume percent isopropanol, (ii) about 60 volume percent water and (iii) about 30 weight percent imide. Into this solution, based upon the total weight of the solution, about 1 weight percent mono-9-octadeceneoate of poly (oxy-1, 2-ethanediyl) sorbitol (about 20 ethanediyl groups) surfactant was added to facilitate effective dispersion of the imide agent when added to cooling water. The flask and its contents were maintained at about 80 degrees C. with stirring until a clear solution resulted. The cooled solution was ready for use in accordance with the invention.
[Compound]
Name
( ii )
Quantity
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Type
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Reaction Step One
[Compound]
Name
( iii )
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Reaction Step Two
[Compound]
Name
imide
Quantity
0 (± 1) mol
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Reaction Step Three
[Compound]
Name
mono-9-octadeceneoate
Quantity
0 (± 1) mol
Type
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Reaction Step Four
[Compound]
Name
imide
Quantity
0 (± 1) mol
Type
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Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Six
Name
Quantity
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Reaction Step Seven
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0 (± 1) mol
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Reaction Step Eight
[Compound]
Name
imide
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Reaction Step Nine
Name
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1 mol
Type
solvent
Reaction Step Nine
Name
Quantity
0 (± 1) mol
Type
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Reaction Step Ten
[Compound]
Name
amine
Quantity
1 mol
Type
reactant
Reaction Step Eleven
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Twelve
Quantity
1 mol
Type
reactant
Reaction Step Thirteen
[Compound]
Name
amine
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Reaction Step Fourteen
[Compound]
Name
anhydride
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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